7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-7-10(13-5-2-6-13)14-9(12-8)3-4-11-14/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOOYJEAHWYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine with azetidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated reagents in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Position 7 Substitutions: Azetidin-1-yl (target compound): The small, strained azetidine ring may optimize binding pocket interactions in kinase targets (e.g., c-Met) while balancing lipophilicity and solubility . Trifluoromethyl: Enhances metabolic stability and electron-withdrawing effects but may reduce solubility compared to azetidine . Morpholino: Increases polarity and solubility but may limit blood-brain barrier penetration .
Position 5 Substitutions: Methyl (target compound): A common substituent that contributes to steric bulk without significantly altering electronic properties.
Heterocycle Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. kinases) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) :
- Solubility: Morpholino and amino substituents improve aqueous solubility (e.g., >100 µM in PBS) compared to azetidine or trifluoromethyl derivatives .
- Metabolic Stability : Azetidine’s small ring reduces metabolic oxidation compared to larger amines (e.g., piperazine), as suggested by similar compounds .
Biological Activity
7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an azetidine ring with a pyrazolo-pyrimidine core, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of nitrogen atoms within the ring system enhances its reactivity and biological activity. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development.
Biological Activity
Mechanism of Action
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- RORγt Inverse Agonist : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), stabilizing its inactive form and inhibiting its activity. This action is crucial in modulating immune responses and may have implications in autoimmune diseases.
- Enzyme Inhibition : It also exhibits inhibitory effects on enzymes such as PHD-1 (prolyl hydroxylase domain-containing protein 1) and Janus kinases JAK1 and JAK2. These interactions can influence various signaling pathways involved in cell proliferation and survival, particularly in cancer biology.
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit critical signaling pathways, this compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of various cancer cell lines by interfering with their proliferation mechanisms.
- Metabolic Disorders : Research indicates potential applications in treating metabolic disorders such as type 2 diabetes, where modulation of specific pathways can improve insulin sensitivity and glucose metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds were shown to inhibit cell viability effectively without inducing apoptosis, suggesting alternative mechanisms of action (source: ).
- Enzymatic Inhibition : Research highlighted the compound's role as an inhibitor of PHD enzymes, which are involved in hypoxia signaling pathways. This inhibition can enhance the stability of hypoxia-inducible factors (HIFs), potentially leading to improved outcomes in hypoxic tumor microenvironments (source: ).
Comparative Analysis with Related Compounds
| Compound Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Enzyme inhibition, receptor modulation | Cancer therapy, metabolic disorders |
| Triazolo[1,5-a]pyrimidines | Similar mechanisms but different substituents | Antiviral and anticancer therapies |
| Other Heterocycles | Varies widely based on structure | Diverse therapeutic applications |
Q & A
Basic Question
- X-ray crystallography : Resolves regiochemistry (e.g., monoclinic P21/c space group for 7-chloro derivatives with β = 95.924°) .
- NMR spectroscopy : 1H/13C NMR distinguishes C-5 methyl (δ 2.4 ppm) from C-7 azetidine protons (δ 3.8–4.2 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts using C18 columns with acetonitrile/water gradients .
How should researchers handle discrepancies in crystallographic vs. computational structural data?
Advanced Question
- Validation : Cross-check experimental XRD data (e.g., unit cell parameters: a = 4.98 Å, b = 18.40 Å) with DFT-optimized geometries .
- Torsional analysis : Compare dihedral angles (e.g., pyrazole-pyrimidine ring junction) to identify conformational flexibility .
- Dynamic simulations : MD trajectories (10 ns) assess stability of hydrogen-bonding networks in solvated systems .
What safety protocols are essential for handling pyrazolo[1,5-a]pyrimidine intermediates?
Basic Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing HCl or toxic gases (e.g., chlorination steps) .
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental contamination .
What methodologies enable late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core?
Advanced Question
- Cross-coupling : Buchwald-Hartwig amination installs aryl/heteroaryl groups at C-7 using Pd2(dba)3/Xantphos catalysts .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for target engagement studies .
- Photoredox catalysis : Visible-light-mediated C–H activation diversifies C-3 substituents under mild conditions .
How do researchers elucidate enzyme inhibition mechanisms for pyrazolo[1,5-a]pyrimidines?
Advanced Question
- Kinetic assays : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for trifluoromethyl derivatives .
- Cryo-EM : Resolve inhibitor-enzyme complexes (e.g., Pf-dihydroorotate dehydrogenase) at 3.2 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
